molecular formula C14H18FNO2 B2698659 1-(4-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopropanecarboxamide CAS No. 1154311-57-5

1-(4-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopropanecarboxamide

Cat. No. B2698659
CAS RN: 1154311-57-5
M. Wt: 251.301
InChI Key: FBSSTDCLFPMQAP-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. CPP-115 is a potent and selective inhibitor of GABA aminotransferase, which is a key enzyme involved in the metabolism of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).

Scientific Research Applications

Pharmacokinetics and Drug Development

Research has explored the pharmacokinetics of novel compounds with structural similarities to 1-(4-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopropanecarboxamide, highlighting their potential application in the treatment of cancer. These studies examine the impact of hydrolysis-mediated clearance on the pharmacokinetics, showing that modifications to the chemical structure can influence enzymatic hydrolysis in plasma, affecting drug clearance and half-life. This has significant implications for the development of more stable and potent therapeutic agents (Teffera et al., 2013).

Synthetic Methods

The synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrates the efficiency of multi-step nucleophilic substitution reactions and ester hydrolysis in producing complex cyclopropanecarboxamide derivatives. This contributes to the broader understanding of synthetic strategies for similar compounds, offering insights into high-yield production methods (Zhou et al., 2021).

Neuroimaging and Receptor Targeting

Studies on fluorine-18-labeled compounds related to 1-(4-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopropanecarboxamide explore their application in neuroimaging and the targeting of specific receptors, such as the 5-HT1A receptors. These compounds are used in PET imaging to assess receptor distribution, providing valuable tools for the investigation of neuropsychiatric disorders (Lang et al., 1999).

Material Science and Polymer Chemistry

Research on polyamides containing bis(diphenylamino)-fluorene moieties related to the structural framework of 1-(4-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopropanecarboxamide highlights their application in material science. These studies focus on the synthesis and properties of electrochromic and electrofluorescent materials, revealing potential uses in advanced technological applications (Sun et al., 2016).

properties

IUPAC Name

1-(4-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-13(2,9-17)16-12(18)14(7-8-14)10-3-5-11(15)6-4-10/h3-6,17H,7-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSSTDCLFPMQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopropanecarboxamide

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